molecular formula C12H15N5O B2595259 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methylbutanamide CAS No. 1428365-39-2

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methylbutanamide

Cat. No.: B2595259
CAS No.: 1428365-39-2
M. Wt: 245.286
InChI Key: AFNXAQRJIGWTGU-UHFFFAOYSA-N
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Description

The compound “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methylbutanamide” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized using hydrazine-coupled reactions . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help verify the successful synthesis of the compound and its structural integrity.

Scientific Research Applications

1. Phosphodiesterase Inhibition and Cognitive Disorders

One significant area of research involving compounds structurally similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methylbutanamide is the development of phosphodiesterase (PDE) inhibitors. Specifically, the compound PF-04447943, which shares a similar pyrazolo[3,4-d]pyrimidinone structure, has been investigated as a selective brain-penetrant PDE9A inhibitor. This compound shows promise for the treatment of cognitive disorders, as it has demonstrated procognitive activity in rodent models, synaptic stabilization in an amyloid precursor protein transgenic mouse model, and is well-tolerated in humans with the potential to elevate cGMP in cerebral spinal fluid, confirming its utility in testing clinical hypotheses related to cGMP signaling impairment or cognition (Verhoest et al., 2012).

2. Antitumor, Antifungal, and Antibacterial Properties

Pyrazole derivatives, including those with pyrimidine moiety, have been studied for their antitumor, antifungal, and antibacterial properties. A study by Titi et al. (2020) synthesized and characterized various pyrazole derivatives with these pharmacophore sites. These compounds demonstrated biological activity against breast cancer and microbes, indicating the potential of such molecules in medicinal chemistry (Titi et al., 2020).

3. Synthesis and Evaluation as Anticancer Agents

The synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives have also been a significant focus. For example, Reddy et al. (2014) developed a microwave-assisted strategy to synthesize these compounds and evaluated their anticancer properties. They found that certain compounds exhibit anticancer activity through apoptosis mechanisms and inhibit mTOR with nanomolar potency (Reddy et al., 2014).

4. Potential as Anti-inflammatory and Analgesic Agents

Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their evaluation for anti-inflammatory, analgesic, and antipyretic activities have been explored. Antre et al. (2011) synthesized various derivatives and found that compounds containing pyrazolone and amino pyrimidine moieties showed activities similar to standard anti-inflammatory and analgesic drugs (Antre et al., 2011).

Properties

IUPAC Name

3-methyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9(2)6-12(18)16-10-7-11(14-8-13-10)17-5-3-4-15-17/h3-5,7-9H,6H2,1-2H3,(H,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXAQRJIGWTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=NC=N1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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